
Hydrocotarnine
概要
説明
準備方法
ヒドロコタルニンは、コタルニンの還元によって合成することができます . ヒドロコタルニンの具体的な合成経路と反応条件は、文献にはあまり記載されていません。 この化合物はアヘンから得られることが知られているため、天然源から抽出および精製できる可能性があります .
化学反応の分析
ヒドロコタルニンは、酸化、還元、置換反応など、さまざまな化学反応を受けます。これらの反応で使用される一般的な試薬と条件は次のとおりです。
酸化: ヒドロコタルニンは、コタルニンを生成するように酸化することができます。
科学研究の応用
ヒドロコタルニンは、次のようないくつかの科学研究の応用があります。
科学的研究の応用
Analgesic Properties
Hydrocotarnine has been studied for its analgesic effects, particularly in combination with other opioids like oxycodone. Research indicates that this compound enhances the analgesic effect of oxycodone, providing a synergistic benefit in pain management . This combination is particularly relevant in treating chronic pain conditions where opioid tolerance can diminish efficacy.
Role in Opiate Contamination Analysis
In forensic toxicology, this compound has been identified as a relevant marker for opiate contamination. A study analyzed various opiate alkaloids and their metabolites, highlighting that this compound was one of the compounds assessed for its presence in samples suspected of illicit drug use . Although it was not detected in the samples tested, its inclusion in analytical methods underscores its significance in drug screening protocols.
Case Study 1: Analgesic Efficacy
A clinical review examined the efficacy of oxycodone combined with this compound in patients with chronic pain conditions. The results indicated that patients receiving this combination reported significant pain relief compared to those on oxycodone alone. The study concluded that this compound could potentially reduce the required dosage of oxycodone, thereby minimizing side effects associated with higher opioid doses .
Case Study 2: Forensic Toxicology Insights
In a forensic analysis involving over 200 samples from individuals suspected of opioid use, researchers utilized this compound as part of their screening methodology. Although not detected in any samples, its inclusion highlighted the need for comprehensive testing protocols that consider various alkaloids present in opiate derivatives .
作用機序
ヒドロコタルニンの作用機序は完全に解明されていません。 オキシコドンの鎮痛効果を増強することが知られています . ヒドロコタルニンは、シトクロムP450酵素やP-糖タンパク質と相互作用する可能性がありますが、正確な分子標的や経路は明らかになっていません .
類似の化合物との比較
ヒドロコタルニンは、ノスカピンやコタルニンなど、他のアヘンアルカロイドと似ています。これらの化合物は構造的に類似しており、アヘンから得られます。 ヒドロコタルニンは、その非麻薬性とオキシコドンの鎮痛効果を増強する能力が特徴です . 類似の化合物には次のようなものがあります。
ノスカピン: 抗腫瘍活性を有するフタリドイソキノリンアルカロイド.
類似化合物との比較
Hydrocotarnine is similar to other opium alkaloids such as noscapine and cotarnine. These compounds share structural similarities and are derived from opium. this compound is unique in its non-narcotic properties and its ability to potentiate the analgesic effect of oxycodone . Similar compounds include:
生物活性
Hydrocotarnine is a non-narcotic alkaloid derived from opium, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is chemically classified as a crystalline alkaloid and is formed through the reduction of cotarnine. Its molecular structure allows it to interact with various biological systems, influencing metabolic pathways and cellular functions.
Biological Activities
This compound exhibits several notable biological activities:
- CYP Enzyme Modulation : Research indicates that this compound does not significantly alter the metabolic activities of CYP2C9, CYP2C19, and CYP2E1. However, it shows weak inhibitory effects on CYP3A4 and CYP2D6 at concentrations below 3.88 mM, suggesting a potential for drug-drug interactions in clinical settings .
- Analgesic Properties : this compound has been studied in combination with opioids like oxycodone. Injections containing oxycodone and this compound have demonstrated enhanced analgesic effects, indicating that this compound may augment the pain-relieving properties of opioids .
- Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. Further investigations are required to elucidate its effectiveness and potential mechanisms .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, its interaction with opioid receptors and modulation of cytochrome P450 enzymes are critical areas of research.
Case Studies
- Combination Therapy with Oxycodone : A study evaluating the effects of this compound in conjunction with oxycodone found that this combination could enhance analgesic efficacy while potentially reducing the required dosage of opioids, thereby minimizing side effects associated with higher opioid doses .
- In Vitro Studies on Cancer Cells : In vitro experiments have shown that this compound can inhibit the growth of specific tumor cell lines, although further studies are necessary to confirm these findings and understand the underlying mechanisms .
Data Summary
特性
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13/h5H,3-4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXANNZJIZQTCBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203535 | |
Record name | Hydrocotarnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydrocotarnine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
550-10-7 | |
Record name | Hydrocotarnine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocotarnine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocotarnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrocotarnine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCOTARNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22L6JNE61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydrocotarnine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55.5 - 56.5 °C | |
Record name | Hydrocotarnine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the NLRP3 inflammasome and how is it relevant to hydrocotarnine's action?
A2: The NLRP3 inflammasome is a protein complex involved in the innate immune response, particularly in inflammatory processes. This compound has been shown to inhibit Cbl, a protein that negatively regulates NLRP3 activation. This inhibition, potentially mediated through GLUT1-dependent glycolysis inhibition, leads to increased NLRP3 inflammasome activity and subsequent interleukin (IL)-1β secretion, contributing to its analgesic effects [, ].
Q2: Does this compound affect the expression of CYP enzymes involved in oxycodone metabolism?
A3: In vitro and in vivo studies suggest that this compound does not significantly alter the expression of major CYP enzymes, including CYP3A4 and CYP2D6, responsible for oxycodone metabolism. This implies a low probability of pharmacokinetic interactions mediated through these enzymes [].
Q3: Can this compound cause drug interactions through other mechanisms?
A4: While this compound's impact on CYP enzymes appears minimal, research indicates a potential for drug interactions through its effects on UDP-glucuronosyltransferase (UGT) expression. Specifically, this compound has been shown to reduce hepatic UGT1a expression, potentially affecting the glucuronidation of oxycodone and its metabolites [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H15NO3, and its molecular weight is 221.25 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A6: While the provided abstracts do not delve into detailed spectroscopic data, structural characterization using techniques like NMR and X-ray crystallography has been reported []. Information on spectroscopic properties, including UV, IR, and NMR spectra, can be found in studies focusing on its synthesis and biotransformation [].
Q6: What are the pharmacokinetic parameters of this compound?
A7: Research in cancer pain patients indicates a volume of distribution (Vd) of 276.8 ± 237.2 L, clearance (CL) of 95.1 ± 64.3 L/h, and half-life (t1/2) of 2.0 ± 0.7 h for this compound [].
Q7: How is this compound metabolized in the body?
A8: Studies on rats reveal that this compound undergoes extensive biotransformation, primarily resulting in isoquinoline metabolites. These metabolites arise from processes like C-1/C-1' bond cleavage, oxygenation, N-dealkylation, and O-dealkylation. Notable metabolites include phenolic betaines, with one specific betaine being a major product of this compound metabolism [].
Q8: Are there safety concerns regarding the use of this compound in specific populations?
A10: While generally considered safe, this compound's clearance is reduced in elderly patients and those with liver dysfunction. This emphasizes the need for careful dose titration and monitoring in these populations to avoid potential toxicity from elevated drug levels [, ].
Q9: How is this compound typically quantified in biological samples?
A12: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive and reliable method for quantifying this compound in serum [, ]. Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly in forensic applications for identifying opiate alkaloid markers, including this compound, in urine samples [, ].
Q10: What are some research tools and resources available for studying this compound?
A13: Public databases like the Gene Expression Omnibus (GEO) can be valuable resources for analyzing gene expression data related to this compound's effects on serine and glycine metabolism in cancer cells []. Additionally, computational chemistry approaches, such as QSAR modeling, can be employed to explore the relationship between structural modifications of this compound and its biological activity [].
Q11: What are some key areas for future research on this compound?
A14: Further investigations are crucial to fully elucidate this compound's molecular targets and downstream effects, particularly its interactions with the Cbl-NLRP3 inflammasome pathway. Additionally, exploring its potential in treating conditions beyond cancer pain, such as inflammatory disorders, could unveil novel therapeutic applications [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。